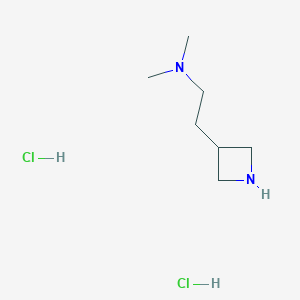
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine has several scientific research applications:
作用機序
The mechanism of action of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
Pyrrolidine: Another four-membered nitrogen-containing heterocycle with similar chemical properties.
Piperidine: A six-membered nitrogen-containing heterocycle, often used in medicinal chemistry.
Uniqueness
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine is unique due to its specific structural features, such as the presence of the azetidine ring and the dimethylamino group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
生物活性
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine; dihydrochloride is a chemical compound belonging to the azetidine family, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features an azetidine ring, which is known for its ability to interact with various biological systems. The presence of the dimethylamine group enhances its solubility and stability, making it suitable for biological applications. The dihydrochloride form further improves its pharmacokinetic properties, allowing for better bioavailability in therapeutic contexts.
The biological activity of 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine; dihydrochloride is primarily attributed to its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, facilitating binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes crucial for cellular processes.
- Alteration of Cellular Signaling Pathways: By interacting with receptors, it can influence signaling cascades that affect cell function and survival.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Anticancer Activity:
- Studies have demonstrated that azetidine derivatives can inhibit the proliferation of cancer cells and induce apoptosis. For instance, related compounds have shown effectiveness against breast cancer cell lines (e.g., MCF-7) at nanomolar concentrations .
- The potential for combination therapies has been explored, highlighting the compound's role in enhancing the efficacy of existing anticancer agents .
- Antiviral Properties:
-
Neuropharmacological Effects:
- There is emerging interest in the neuropharmacological effects of azetidine derivatives, suggesting potential applications in treating neurological disorders through modulation of neurotransmitter systems.
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activities associated with 2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine; dihydrochloride and related compounds.
特性
IUPAC Name |
2-(azetidin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)4-3-7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUBGEATGCACBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













